![molecular formula C31H32N2O3 B11621135 1-{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethanone](/img/structure/B11621135.png)
1-{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethanone
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Overview
Description
1-{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethanone is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethanone involves several steps:
Acylation: The starting material, cyclohexyl carboxylic acid, is acylated using phosphorus trichloride at 35°C to form cyclohexyl carbonyl chloride.
Friedel-Crafts Reaction: The cyclohexyl carbonyl chloride is then reacted with benzene in the presence of aluminum chloride at 5-10°C to form cyclohexyl phenyl ketone.
Hydrolysis: The resulting product is hydrolyzed using dilute hydrochloric acid to obtain cyclohexyl phenyl ketone.
Chlorination: The ketone is chlorinated at 60°C to form 1-chlorocyclohexyl phenyl ketone.
Base Hydrolysis: The chlorinated product is subjected to base hydrolysis to yield 1-hydroxycyclohexyl phenyl ketone.
Final Steps:
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-hydroxycyclohexyl phenyl ketone
- 4-methylacetophenone
- 1-(4-methylphenyl)ethanone
Uniqueness
1-{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethanone is unique due to its complex structure, which includes multiple functional groups and aromatic rings.
Properties
Molecular Formula |
C31H32N2O3 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
5-acetyl-9-(4-methylphenyl)-6-(4-propan-2-yloxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H32N2O3/c1-19(2)36-25-15-13-23(14-16-25)31-30-27(32-26-7-5-6-8-28(26)33(31)21(4)34)17-24(18-29(30)35)22-11-9-20(3)10-12-22/h5-16,19,24,31-32H,17-18H2,1-4H3 |
InChI Key |
RDQCIVDIVFLDMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C)C5=CC=C(C=C5)OC(C)C)C(=O)C2 |
Origin of Product |
United States |
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